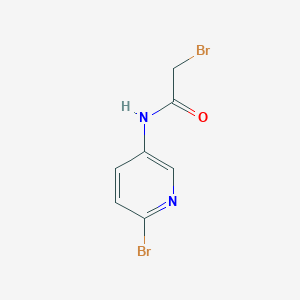
2-bromo-N-(6-bromopyridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-(6-bromopyridin-3-yl)acetamide is an organic compound with the molecular formula C7H6Br2N2O. It is a brominated derivative of pyridine and is used primarily in research and development settings. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(6-bromopyridin-3-yl)acetamide typically involves the bromination of pyridine derivatives followed by acetamidation. One common method involves the reaction of 2-bromopyridine with acetamide in the presence of a suitable catalyst and solvent. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through crystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination and acetamidation reactions. These processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(6-bromopyridin-3-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling: Palladium catalysts and arylboronic acids are typical reagents for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
2-Bromo-N-(6-bromopyridin-3-yl)acetamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and is used in various organic reactions.
Biology: The compound is used in the synthesis of bioactive molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into novel drug candidates often involves this compound as a precursor or intermediate.
Mechanism of Action
The mechanism of action of 2-bromo-N-(6-bromopyridin-3-yl)acetamide involves its reactivity with various nucleophiles and electrophiles. The bromine atoms in the compound are particularly reactive, allowing for a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
N-(6-Bromopyridin-2-yl)acetamide: Similar in structure but with different bromination positions, leading to variations in reactivity and applications.
2-Acetamido-6-bromopyridine: Another brominated pyridine derivative used in similar research applications.
Uniqueness
2-Bromo-N-(6-bromopyridin-3-yl)acetamide is unique due to its specific bromination pattern, which imparts distinct reactivity and stability. This makes it particularly useful in certain synthetic pathways and applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C7H6Br2N2O |
|---|---|
Molecular Weight |
293.94 g/mol |
IUPAC Name |
2-bromo-N-(6-bromopyridin-3-yl)acetamide |
InChI |
InChI=1S/C7H6Br2N2O/c8-3-7(12)11-5-1-2-6(9)10-4-5/h1-2,4H,3H2,(H,11,12) |
InChI Key |
HRDADDPYJBNORA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1NC(=O)CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-O-tert-butyl 1-O-methyl 5-[4-(methylcarbamoyl)phenyl]-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate](/img/structure/B13875589.png)
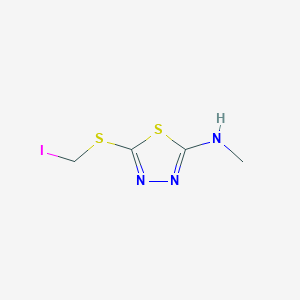
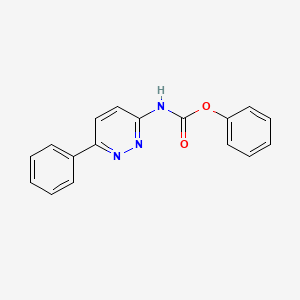
![N'-[2-(2,3-dihydro-1-benzofuran-5-yl)quinazolin-6-yl]ethanimidamide](/img/structure/B13875612.png)
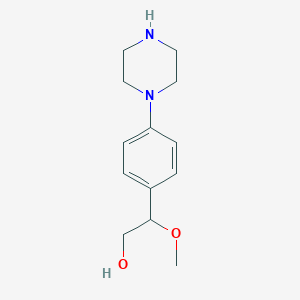

![2-[4-(3-Phenylprop-2-enoyl)phenyl]acetic acid](/img/structure/B13875631.png)

![7-[2,3-Bis(4-methylphenyl)pyrrolo[2,3-b]pyrazin-5-yl]heptanoic acid](/img/structure/B13875640.png)

![N-[5-(4-aminophenyl)-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13875645.png)
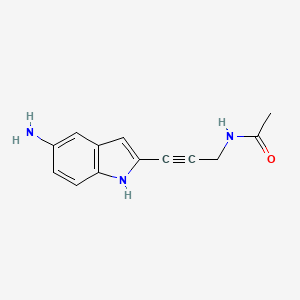
![N-[5-amino-2-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B13875666.png)
